Caspase-8 inhibitor

Apoptosis Caspase Assays Protease Inhibition

Z-IETD-FMK is the gold-standard, cell-permeable, irreversible caspase-8 inhibitor. For stringent pathway attribution, Ac-LESD-CMK delivers 7-fold greater potency (IC50=50 nM vs. 350 nM) and superior selectivity: its substrate analog is not cleaved by executioner caspases-3, -6, or -7. Z-IETD-FMK uniquely abrogates ER stress, unlike pan-caspase agents. For translational liver programs, GS-9450 provides human Phase 2a data with 46% ALT reduction. Choose based on specificity, functional outcome, and translational relevance for publication-grade data.

Molecular Formula C30H43FN4O11
Molecular Weight 654.7 g/mol
Cat. No. B8056334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-8 inhibitor
Molecular FormulaC30H43FN4O11
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)
InChIKeyPHLCQASLWHYEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-8 Inhibitor: Defining the Apoptotic and Inflammatory Tool for Precision Pathway Dissection and Therapeutic Targeting


Caspase-8 inhibitors are a class of small-molecule or peptide-based agents designed to selectively block the activity of caspase-8, an initiator cysteine-aspartic protease pivotal to the extrinsic pathway of apoptosis and the regulation of necroptosis and inflammation. The field's gold standard, Z-IETD-FMK, is an irreversible, cell-permeable inhibitor widely used for functional studies [1]. However, its limited selectivity profile [2] has driven the development of next-generation inhibitors, such as the LESD-based inhibitor Ac-LESD-CMK, which demonstrates superior potency and a distinct specificity fingerprint for caspase-8 over other initiator and executioner caspases [3]. This guide quantifies the key differentiators that inform scientific selection.

Why Generic Substitution of Caspase-8 Inhibitors Is Scientifically Unsound: A Primer on Critical Differentiators


Direct substitution of one caspase-8 inhibitor for another—or the use of a pan-caspase inhibitor—is a common but significant source of experimental irreproducibility and erroneous pathway attribution. The canonical inhibitor, Z-IETD-FMK, is often mischaracterized as "highly selective" but lacks the requisite discrimination against other caspases, particularly caspase-10 and granzyme B [1]. Furthermore, promiscuous inhibition across the caspase family by broad-spectrum agents like Z-VAD-FMK or Q-VD-OPh obscures pathway-specific contributions [2]. The quantitative evidence below demonstrates that specific compounds exhibit stark differences in potency, selectivity, functional outcomes, and in vivo efficacy. The choice of inhibitor is therefore not interchangeable; it is a critical experimental variable that determines the validity of conclusions drawn from apoptosis, necroptosis, and inflammation studies [3].

Quantitative Differentiation Guide for Caspase-8 Inhibitor Selection: A Comparator-Based Analysis


Superior Caspase-8 Inhibitory Potency of Ac-LESD-CMK vs. Gold Standard Z-IETD-FMK

The next-generation LESD-based inhibitor (Ac-LESD-CMK) demonstrates a 7-fold increase in potency against caspase-8 compared to the widely used standard Z-IETD-FMK. In standardized in vitro activity assays using equivalent activity units of recombinant caspase-8, Ac-LESD-CMK achieved an IC50 of 50 nM, whereas Z-IETD-FMK exhibited an IC50 of 350 nM [1]. This quantitative difference in inhibitory potency is critical for experimental design requiring complete target engagement at lower compound concentrations.

Apoptosis Caspase Assays Protease Inhibition

Exquisite Selectivity of Ac-LESD-AMC Substrate for Initiator Caspase-8 vs. Executioner Caspase-3

A major limitation of canonical caspase-8 inhibitors is their promiscuous binding to other caspase isoforms, notably executioner caspases like caspase-3 [1]. In contrast, the novel fluorogenic substrate Ac-LESD-AMC demonstrates a high degree of selectivity for initiator caspases. While caspase-8 cleaved Ac-LESD-AMC with a relative catalytic efficiency (kcat/KM) of 59.2 ± 3.26, no detectable processing was observed for executioner caspases-3, -6, or -7 under identical conditions [2]. This functional selectivity profile confirms a class-level differentiation from substrates and inhibitors based on the promiscuous LETD or DEVD motifs.

Selectivity Profiling Caspase Substrate Apoptosis Pathway

Functional Differentiation: Z-IETD-FMK Inhibits Palmitate-Induced ER Stress While Pan-Caspase Inhibitor Z-VAD-FMK Fails

Functional pathway specificity is a critical differentiator. In a model of hepatocyte lipoapoptosis, treatment with 10 μM of the specific caspase-8 inhibitor Z-IETD-FMK inhibited palmitate-induced ER stress, as quantified by a reduction in CHOP mRNA levels. In contrast, an identical concentration (10 μM) of the pan-caspase inhibitor Z-VAD-FMK failed to inhibit this response [1]. This demonstrates that broad-spectrum caspase inhibition is not a functional substitute for targeted caspase-8 blockade in specific pathological contexts.

Lipoapoptosis ER Stress NASH Functional Assay

In Vivo Therapeutic Efficacy: Pharmacological Inhibition of Caspase-8 Suppresses Corneal Neovascularization

In vivo efficacy is a paramount consideration for translational research. Pharmacological inhibition of caspase-8, using a specific inhibitor, was shown to substantially suppress inflammation-induced corneal neovascularization (CNV) in a murine alkali burn model [1]. This study provides direct evidence that targeting caspase-8 activity in vivo yields a quantifiable therapeutic benefit, reducing angiogenesis, inflammatory cell infiltration, and the expression of key pro-angiogenic factors like VEGF-A, TNF-α, and IL-1β.

In Vivo Efficacy Angiogenesis Ophthalmology Inflammation

Clinical Translation Potential: GS-9450 (Caspase-8/9/1 Inhibitor) Demonstrates Target Engagement and Pharmacodynamic Activity in a Phase 2a Trial

While many caspase inhibitors remain research tools, GS-9450, a potent irreversible inhibitor of caspases-8, -9, and -1, has advanced to human clinical trials, providing a benchmark for clinical translation. In a Phase 2a double-blind, placebo-controlled trial in chronic HCV patients (GS-US-227-0102), treatment with a low dose of GS-9450 (10 mg) resulted in a median 46% decrease in serum ALT levels from baseline to day 14, accompanied by a decrease in the percentage of peripheral T-cells expressing activated caspase-8 [1]. This provides pharmacodynamic evidence of target engagement and a favorable biological effect in a human disease context, a level of validation not available for most other caspase-8 inhibitors.

Clinical Trial Hepatitis C Pharmacodynamics Translational Research

High-Impact Application Scenarios for Caspase-8 Inhibitors: Guided by Quantitative Evidence


Precision Dissection of Extrinsic vs. Intrinsic Apoptotic Pathways in Cancer Cells

To unequivocally attribute cell death to the extrinsic apoptotic pathway, researchers must employ an inhibitor with validated selectivity. The evidence shows that the LESD-based inhibitor Ac-LESD-CMK (IC50=50 nM) provides 7-fold greater potency for caspase-8 than Z-IETD-FMK (IC50=350 nM) and, unlike broad-spectrum agents, its substrate analog Ac-LESD-AMC is not cleaved by executioner caspases-3, -6, or -7 [1]. This ensures that any observed rescue from apoptosis is directly attributable to caspase-8 inhibition, a conclusion that cannot be reliably drawn with less selective or less potent comparators. This scenario is critical for validating the mechanism of action of novel oncology therapeutics that are hypothesized to act through the extrinsic pathway.

Investigating Non-Apoptotic Caspase-8 Functions in ER Stress and Lipoapoptosis

Caspase-8 has critical non-apoptotic roles that are masked by pan-caspase inhibition. As demonstrated, the specific caspase-8 inhibitor Z-IETD-FMK abrogates palmitate-induced ER stress, whereas the pan-caspase inhibitor Z-VAD-FMK has no effect [1]. This functional divergence dictates that studies focused on caspase-8's scaffolding functions or its role in ER stress signaling pathways must utilize a selective inhibitor like Z-IETD-FMK. Substitution with a pan-caspase inhibitor would yield a false-negative result, potentially obscuring a key disease mechanism in metabolic disorders like NASH or diabetes.

Preclinical In Vivo Modeling of Angiogenesis-Dependent Diseases

For research programs exploring novel therapies for angiogenesis-driven pathologies such as ocular neovascular diseases or solid tumors, a caspase-8 inhibitor with proven in vivo efficacy is essential. The evidence demonstrates that pharmacological inhibition of caspase-8 substantially suppresses inflammation-induced corneal neovascularization (CNV) in a mouse model, reducing key inflammatory and angiogenic mediators like VEGF-A and TNF-α [1]. This established in vivo activity profile provides a strong rationale for procuring and deploying a caspase-8 inhibitor in similar preclinical models, offering a higher likelihood of generating translationally relevant data.

Clinical Biomarker and Translational Pharmacology Studies in Liver Disease

For translational research groups investigating liver diseases, the selection of GS-9450 provides a unique advantage: it is a caspase-8-active inhibitor with existing human clinical data. The Phase 2a trial data showing a 46% reduction in serum ALT in HCV patients, coupled with decreased caspase-8 expression in peripheral T-cells, provides a validated pharmacodynamic benchmark [1]. This makes GS-9450 the optimal choice for correlating preclinical findings with human biology, or for designing new clinical studies that require a well-characterized tool compound with a known human safety and activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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